molecular formula C12H21N5 B13793673 4-[2-(3-Piperidyl)ethylamino]pyridine-3,5-diamine

4-[2-(3-Piperidyl)ethylamino]pyridine-3,5-diamine

Cat. No.: B13793673
M. Wt: 235.33 g/mol
InChI Key: GVLVCLCTGQHOMS-UHFFFAOYSA-N
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Description

4-[2-(3-Piperidyl)ethylamino]pyridine-3,5-diamine is a chemical compound with the molecular formula C12H21N5 and a molecular weight of 235.33 g/mol . This compound is known for its unique structure, which includes a piperidine ring and a pyridine ring, making it a valuable molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(3-Piperidyl)ethylamino]pyridine-3,5-diamine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar cyclization reactions and protection-deprotection strategies to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-[2-(3-Piperidyl)ethylamino]pyridine-3,5-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the amine groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

4-[2-(3-Piperidyl)ethylamino]pyridine-3,5-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-(3-Piperidyl)ethylamino]pyridine-3,5-diamine involves its interaction with specific molecular targets and pathways. The compound’s piperidine and pyridine rings allow it to bind to various enzymes and receptors, potentially inhibiting or activating specific biological processes. detailed studies on its exact mechanism are still ongoing .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(3-Piperidyl)ethylamino]pyridine-3,5-diamine is unique due to its combination of piperidine and pyridine rings, which confer distinct chemical and biological properties. This dual-ring structure makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H21N5

Molecular Weight

235.33 g/mol

IUPAC Name

4-N-(2-piperidin-3-ylethyl)pyridine-3,4,5-triamine

InChI

InChI=1S/C12H21N5/c13-10-7-16-8-11(14)12(10)17-5-3-9-2-1-4-15-6-9/h7-9,15H,1-6,13-14H2,(H,16,17)

InChI Key

GVLVCLCTGQHOMS-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)CCNC2=C(C=NC=C2N)N

Origin of Product

United States

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